molecular formula C15H13N3O2 B14576199 N,1-Dimethyl-7-nitroacridin-9-amine CAS No. 61299-58-9

N,1-Dimethyl-7-nitroacridin-9-amine

Cat. No.: B14576199
CAS No.: 61299-58-9
M. Wt: 267.28 g/mol
InChI Key: PNYMDOABFDAXEX-UHFFFAOYSA-N
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Description

N,1-Dimethyl-7-nitroacridin-9-amine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their diverse applications in various fields, including medicinal chemistry, material science, and photophysics. This compound is particularly noted for its potential use in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-7-nitroacridin-9-amine typically involves the nitration of acridine derivatives followed by methylation. One common method includes the nitration of 9-aminoacridine to introduce the nitro group at the 7-position. This is followed by methylation of the amino group at the 1-position and the nitrogen atom at the 9-position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and methylating agents such as methyl iodide for the methylation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,1-dimethyl-7-aminoacridin-9-amine, while substitution reactions can produce various functionalized acridine derivatives.

Scientific Research Applications

N,1-Dimethyl-7-nitroacridin-9-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other acridine derivatives.

    Biology: Investigated for its potential as an anti-tumor agent due to its ability to intercalate with DNA.

    Medicine: Explored for its cytotoxic properties against cancer cells.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photophysical applications.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-7-nitroacridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting the function of DNA-related enzymes. This intercalation can lead to cytotoxic effects, making it a potential candidate for anti-cancer therapies. The molecular targets include topoisomerases and other DNA-binding proteins, which are crucial for DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-nitroacridin-9-amine
  • 1,3-Dimethyl-6-nitroacridine
  • 9-Anilinoacridine

Uniqueness

N,1-Dimethyl-7-nitroacridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 7-position and the dimethylamino groups at the 1 and 9 positions contribute to its high reactivity and potential for DNA intercalation. This makes it particularly valuable in research focused on developing new therapeutic agents and advanced materials.

Properties

CAS No.

61299-58-9

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N,1-dimethyl-7-nitroacridin-9-amine

InChI

InChI=1S/C15H13N3O2/c1-9-4-3-5-13-14(9)15(16-2)11-8-10(18(19)20)6-7-12(11)17-13/h3-8H,1-2H3,(H,16,17)

InChI Key

PNYMDOABFDAXEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C=CC(=CC3=C2NC)[N+](=O)[O-]

Origin of Product

United States

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